(2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine
Description
Properties
IUPAC Name |
(2-fluoro-5-pyrimidin-5-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-11-2-1-8(3-9(11)4-13)10-5-14-7-15-6-10/h1-3,5-7H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIYYQCJZLNYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CN=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Preparation Method from Patent Literature
A notable method described in patent WO2017189339A1 outlines a multi-step process for preparing N-[(5-pyrimidinyl)methyl]-2-pyridinamine derivatives, which are structurally related to (2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine. This method can be adapted for the target compound with fluorine substitution.
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| A | Condensation of a pyrimidinyl aldehyde with an amine | Inert solvent (e.g., toluene), acid catalyst (para-toluenesulfonic acid), reflux with Dean-Stark apparatus | Formation of imine intermediate (N-(5-pyrimidinylmethylene)-2-pyridinamine) with ~94% purity (HPLC) |
| B | Reaction of imine intermediate with alcohol | Methanol added at 21 °C, stirred for 1 hour, then overnight | Formation of N-[methoxy(5-pyrimidinyl)methyl]-2-pyridinamine (~91% purity) |
| C | Reduction of intermediate with borohydride reducing agent | Reaction at 11-12 °C for 3 hours | Formation of N-[(5-pyrimidinyl)methyl]-2-pyridinamine (~93% purity) |
| D | Work-up and purification | pH adjustment with HCl and NaOH, aqueous-organic phase separation, extraction with dichloromethane | Isolation of pure amine product |
This method emphasizes careful control of reaction temperature, pH, and solvent conditions to maximize yield and purity. The use of Dean-Stark apparatus facilitates removal of water to drive condensation reactions forward.
Alternative Synthetic Routes and Considerations
While the above method is robust for related compounds, the presence of a fluorine substituent at the 2-position on the phenyl ring requires consideration of fluorine's electronic effects and potential sensitivity during reactions.
Pyrimidine ring formation : Pyrimidine moieties are often constructed via condensation of appropriate amidines or guanidines with β-dicarbonyl compounds or enaminones under heating or microwave irradiation to improve yields and reduce reaction times.
Microwave-assisted synthesis : Literature reports (e.g., ACS publications) highlight microwave irradiation as an effective method to facilitate pyrimidine ring formation and condensation reactions, improving yields and reducing harsh conditions.
Reduction steps : Borohydride reagents (e.g., sodium borohydride) are commonly used to reduce imine intermediates to the corresponding amines under mild conditions, preserving sensitive substituents like fluorine.
Comparative Data on Reaction Conditions and Yields
| Parameter | Method from Patent WO2017189339A1 | Microwave-Assisted Pyrimidine Formation (Literature) |
|---|---|---|
| Solvent | Toluene, Methanol, Dichloromethane | DMF, DMA, or other polar aprotic solvents |
| Catalyst | Para-toluenesulfonic acid (acid catalyst) | None or acid catalysts under microwave |
| Temperature | 48 °C to reflux (~110-114 °C) | 140 °C (microwave) |
| Reaction Time | Several hours to overnight | 30-60 minutes |
| Purity (HPLC) | ~91-94% after each step | Variable, often improved yields |
| Work-up | pH adjustment, phase separation, extraction | Similar aqueous work-up |
Research Findings and Optimization Notes
The condensation step to form the imine intermediate is sensitive to water content; removal of water via Dean-Stark apparatus is critical for high conversion.
Acid catalysis improves the rate and completeness of condensation but must be controlled to avoid side reactions.
Methanol addition converts the imine to a more stable intermediate before reduction, improving overall yield.
Reduction with borohydride reagents is effective at low temperatures to minimize side reactions and preserve fluorine substituents.
pH adjustments during work-up are important to ensure efficient extraction and isolation of the amine product.
Microwave-assisted synthesis reported in related pyrimidine chemistry suggests potential for process intensification and yield improvement, though specific adaptation for the fluorophenylmethanamine requires further study.
Summary Table of Preparation Method
| Step No. | Reaction Type | Reagents/Conditions | Key Observations |
|---|---|---|---|
| 1 | Condensation | Pyrimidinyl aldehyde + amine, toluene, p-TsOH, reflux, Dean-Stark | High imine formation efficiency |
| 2 | Alcohol addition | Methanol, 16-24 °C, 1 h + overnight | Stabilizes intermediate |
| 3 | Reduction | Borohydride reducing agent, 11-12 °C, 3 h | High conversion to amine |
| 4 | Work-up | Acid/base pH adjustment, phase separation, extraction | Purification and isolation |
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorinated position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines .
Scientific Research Applications
Structure
The molecular formula of (2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine is C11H10FN3, indicating the presence of a fluorine atom and a pyrimidine ring. This structure contributes to its lipophilicity and influences its pharmacokinetic properties.
Chemistry
- Building Block : It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired properties.
- Chemical Reactions : The compound can undergo various reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form imines or nitriles under specific conditions.
Biology
- Biological Activity : Research indicates that this compound exhibits significant biological activity, particularly against cancer cell lines. Its ability to interact with enzymes and receptors makes it a candidate for therapeutic applications .
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 3.91 | Tubulin polymerization inhibitor |
| Study 2 | L1210 | <10 | Prodrug conversion to active form |
| Study 3 | HCT-116 | 0.53 | CDK9 inhibition |
Medicine
Ongoing research explores its potential as a therapeutic agent for various diseases, particularly in oncology. The compound's mechanism of action involves binding to specific molecular targets, potentially inhibiting cancer cell proliferation through enzyme inhibition and receptor modulation.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating innovative compounds in pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The fluorinated phenyl ring and pyrimidine moiety allow it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Structural and Functional Insights
- Positional Isomerism : The placement of the pyrimidinyl group (ortho vs. meta/para) significantly impacts molecular interactions. For example, (2-(pyrimidin-5-yl)phenyl)methanamine hydrochloride may exhibit distinct solubility and binding properties compared to the meta-substituted target compound.
- Halogen Effects : Fluorine at the ortho position (as in the target compound) enhances metabolic stability and lipophilicity compared to chlorine in [5-(2-chloro-5-fluorophenyl)pyridin-3-yl]methanamine .
- Salt Forms : Hydrochloride or dihydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmacokinetic optimization.
Biological Activity
(2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine, with the chemical formula C11H10FN3, is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom and a pyrimidine ring, which enhance its lipophilicity, influencing its pharmacokinetic properties and making it a candidate for various therapeutic applications, particularly in cancer treatment.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorinated phenyl ring allows it to bind effectively to various biological targets, potentially inhibiting or activating critical cellular processes.
Key Interactions
- Enzyme Inhibition : The compound has shown significant inhibition of enzymes involved in cancer cell proliferation.
- Receptor Binding : It may modulate receptor activities that influence cellular signaling pathways.
Biological Activity Data
Recent studies have indicated that derivatives of this compound exhibit notable biological activity, particularly against cancer cell lines. Below is a summary of findings from various studies:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 3.91 | Tubulin polymerization inhibitor |
| Study 2 | L1210 | <10 | Prodrug conversion to active form |
| Study 3 | HCT-116 | 0.53 | CDK9 inhibition |
Case Studies
- Antitumor Activity : A study evaluated the antitumor properties of this compound derivatives against MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability with an IC50 value of 3.91 µM, suggesting effective cytotoxicity and potential for further development as an anticancer agent .
- Mechanistic Insights : Another investigation into the compound's mechanism revealed that it induces apoptosis in cancer cells through modulation of the Bax/Bcl-2 ratio, promoting mitochondrial pathways leading to cell death .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(Pyrimidin-5-yl)aniline | Lacks fluorine | Moderate enzyme inhibition | More hydrophilic due to absence of fluorine |
| 2-Fluoroaniline | Simple structure | Limited biological activity | Less complex than target compound |
| 6-Fluoropyrimidine | Fluorinated pyrimidine | Antiviral properties | Focused on viral infections rather than cancer |
The dual functionality of this compound as an antitumor agent and its ability to modulate biochemical pathways highlight its potential in drug discovery.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine, and how do reaction conditions affect yields?
- Methodological Answer : The synthesis typically involves multi-step functionalization of a phenyl ring. For example, brominated intermediates (e.g., 2-bromo-5-trifluoromethylphenyl derivatives) can undergo Suzuki-Miyaura coupling with pyrimidine boronic acids under palladium catalysis . Reaction conditions (e.g., temperature, solvent polarity, and base selection) critically influence yields. For fluorinated analogs, anhydrous conditions and inert atmospheres are essential to prevent side reactions with moisture-sensitive intermediates .
Q. How can researchers address purification challenges for this compound?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) is standard. For polar impurities, recrystallization from ethanol/water mixtures improves purity. Monitoring via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) ensures separation efficiency. Evidence from similar compounds shows that pH-controlled liquid-liquid extraction (e.g., using 1N NaOH) effectively isolates amine-containing products .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : The fluorine atom at position 2 causes splitting patterns in aromatic protons (δ 7.2–8.1 ppm). The pyrimidinyl protons resonate as doublets (δ 8.3–8.7 ppm) due to coupling with adjacent nitrogen atoms .
- HRMS : Exact mass analysis (e.g., [M+H]+ = 218.0892) confirms molecular formula (C11H10FN3). Isotopic patterns distinguish fluorine from chlorine .
- IR : Stretching frequencies for NH2 (~3350 cm⁻¹) and C-F (~1220 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound against kinase targets?
- Methodological Answer : Use fluorescence polarization (FP) assays with ATP-competitive probes (e.g., FITC-labeled ATP analogs) to measure binding affinity. Structural analogs (e.g., pyrimidine-containing kinase inhibitors) suggest IC50 determination via dose-response curves in HEK293T cells transfected with target kinases. Computational docking (e.g., AutoDock Vina) predicts binding modes by aligning the fluorophenyl group into hydrophobic kinase pockets .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Batch Consistency : Verify compound purity (>95% via HPLC) and stereochemical stability (chiral HPLC if applicable) .
- Assay Variability : Standardize cell lines (e.g., ATCC-certified) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Metabolite Interference : Use LC-MS to identify metabolites (e.g., oxidative defluorination products) that may alter activity .
Q. What computational strategies predict the reactivity of the methanamine group in derivatization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) model nucleophilic attack at the amine. Fukui indices identify electrophilic sites for acylation or Schiff base formation. Solvent effects (e.g., polarizable continuum models) refine reaction pathways for SN2 or Michael addition .
Q. How to optimize crystallization conditions for X-ray diffraction studies?
- Methodological Answer : Screen solvents (e.g., DMSO/water, methanol/chloroform) using vapor diffusion. For pyrimidine-containing compounds, slow evaporation at 4°C promotes lattice formation. CCP4 software analyzes diffraction data, while SHELX refines crystal structures .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods for synthesis due to potential amine volatility (P261 precaution). Store at 4°C under nitrogen to prevent oxidation. Hazard codes (H315/H318) mandate PPE (gloves, goggles) and emergency showers for accidental exposure .
Specialized Applications
Q. How can this compound serve as a building block for macrocyclic ligands?
- Methodological Answer : The methanamine group facilitates condensation with aldehydes to form imine-linked macrocycles. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings for rigidity. Evidence from sulfur-containing macrocycles suggests templated synthesis using metal ions (e.g., Zn²⁺) to preorganize the structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
